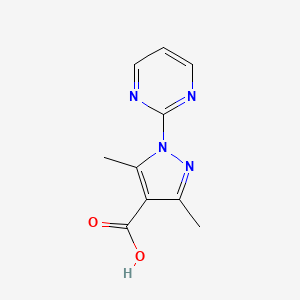
2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide
Descripción general
Descripción
2-(4-Chlorophenoxy)-N-(4-oxocyclohexyl)acetamide, or 4-chloro-N-cyclohexyl-2-(4-chlorophenoxy)acetamide, is a synthetic compound used in various scientific research applications. It is a white crystalline powder that is insoluble in water and soluble in alcohols. 4-chloro-N-cyclohexyl-2-(4-chlorophenoxy)acetamide is a non-steroidal anti-inflammatory drug (NSAID) and is used in the treatment of inflammation and pain.
Aplicaciones Científicas De Investigación
Potential as Pesticides
Research has highlighted the synthesis and characterization of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds closely related to 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide, for their potential applications as pesticides. New powder diffraction data provided insights into their crystalline structures, laying a foundation for their application in pest management strategies (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis Methodologies
Innovative synthesis techniques have been developed for compounds akin to 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, showcasing the efficiency of certain synthesis conditions and the optimization of reaction parameters for achieving high yields (Tao Jian-wei, 2009).
Pharmacological Properties
A particular focus has been placed on the pharmacological evaluation of these compounds. For example, the effect of 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) acetamide on learning and memory ability in mice was investigated, indicating its potential in enhancing cognitive functions and its mechanism of action being attributed to the inhibition of acetylcholinesterase activity in the brain (Yu Wen-guo, 2011).
Furthermore, studies on the synthesis and QSAR of certain derivatives suggest their applicability as antibacterial agents, highlighting their moderate to good activity against both gram-positive and gram-negative bacteria, and suggesting a non-genotoxic mode of action for these compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-10-1-7-13(8-2-10)19-9-14(18)16-11-3-5-12(17)6-4-11/h1-2,7-8,11H,3-6,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAJLSSQYXMWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




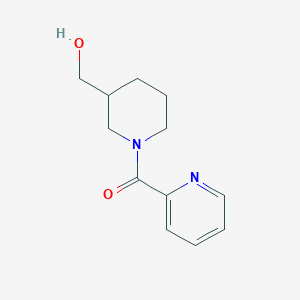
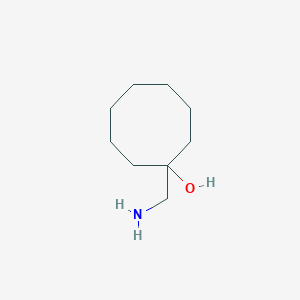


![2-[3-(Hydroxymethyl)piperidin-1-yl]propanoic acid](/img/structure/B1486548.png)
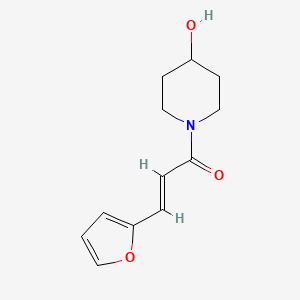
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)
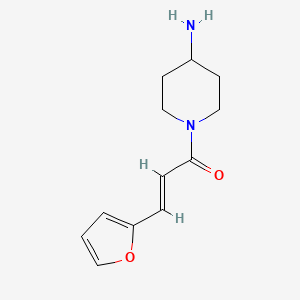
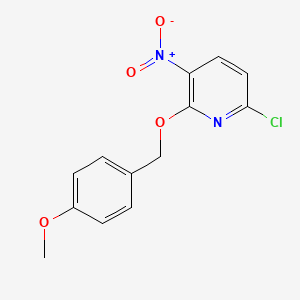


![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
